cis-3-Aminocyclohexanecarboxylic acid

GABA transporter Neuronal uptake Stereoselective inhibition

cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is the irreplaceable, conformationally restricted GABA analog for selective neuronal GAT-1 inhibition and cyclic peptide nanotube assembly. The cis-configuration imposes unique spatial constraints that trans-isomers or racemic mixtures cannot replicate—substitution compromises biological selectivity and self-assembly architecture. Enantiopurity is non-negotiable: the (1S,3R) enantiomer is ≥20-fold more potent than (1R,3S) in GABA uptake inhibition. This compound is essential for GABA transporter localization studies, epilepsy model positive controls, and fabrication of ~7 Å pore peptide nanotubes. Procure only cis-3-ACHC with verified enantiomeric excess and ≥96% assay to ensure experimental reproducibility.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 16636-51-4
Cat. No. B097884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Aminocyclohexanecarboxylic acid
CAS16636-51-4
Synonyms3-aminocyclohexanecarboxylic acid
3-aminocyclohexanecarboxylic acid, (trans-(+-))-isomer
3-aminocyclohexanecarboxylic acid, cis-isomer
3-aminocyclohexanecarboxylic acid, trans-isomer
cis-3-aminocyclohexanecarboxylic acid
cis-ACHA
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)[NH3+])C(=O)[O-]
InChIInChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
InChIKeyCKTUXQBZPWBFDX-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Aminocyclohexanecarboxylic Acid (CAS 16636-51-4): A Conformationally Constrained GABA Analog for Selective Neuronal Uptake Inhibition and Self-Assembly Applications


cis-3-Aminocyclohexanecarboxylic acid (CAS 16636-51-4; cis-3-ACHC; C₇H₁₃NO₂; MW 143.19) is a conformationally restricted, carbocyclic γ-aminobutyric acid (GABA) analog. It is a chiral, non-proteinogenic amino acid with a cyclohexane backbone that exists in two enantiomeric forms, (1R,3S)- and (1S,3R)-3-aminocyclohexanecarboxylic acid [1]. The cis-configuration places the amino and carboxyl groups on the same face of the cyclohexane ring, constraining its conformational freedom relative to linear GABA or trans-isomers [2]. This constraint underpins its selective interaction with the neuronal GABA transporter GAT-1 and its utility as a rigid building block in peptidomimetic and supramolecular chemistry [2][3].

Why Substituting cis-3-Aminocyclohexanecarboxylic Acid with Other GABA Analogs or Stereoisomers Compromises Experimental Outcomes


Generic substitution of cis-3-aminocyclohexanecarboxylic acid with its trans-isomer, racemic mixtures, or other conformationally unrestricted GABA analogs is not scientifically valid. The cis-configuration imposes a unique spatial constraint that directly dictates its biological selectivity and self-assembly behavior [1]. The (1S,3R) enantiomer is a potent inhibitor of neuronal GABA uptake, while the (1R,3S) enantiomer is at least 20-fold less active; thus, even enantiomeric purity is critical [2]. Trans-3-aminocyclohexanecarboxylic acids exhibit different transport kinetics and lower enantioselectivity in biocatalytic syntheses [3]. Furthermore, the rigid cis-geometry is essential for the formation of specific self-assembled cyclic peptide nanotubes, where trans-isomers would disrupt the required hydrogen-bonding network and pore architecture [4].

Quantitative Comparative Evidence: How cis-3-Aminocyclohexanecarboxylic Acid Differentiates from Closest Analogs in Functional Activity, Enantioselectivity, and Self-Assembly


Over 20-Fold Difference in Potency Between (1S,3R) and (1R,3S) Enantiomers for Inhibiting Neuronal GABA Uptake

The (1S,3R) enantiomer of cis-3-aminocyclohexanecarboxylic acid inhibits the uptake of [³H]GABA by rat brain slices with potency comparable to GABA itself. In contrast, the (1R,3S) enantiomer is at least 20 times less potent in the same assay [1]. This stereochemical requirement is unique to the cis-configuration and is not observed with trans-isomers, which exhibit different transport interactions [2].

GABA transporter Neuronal uptake Stereoselective inhibition

Selective Neuronal vs. Glial GABA Uptake Inhibition: cis-3-ACHC vs. β-Alanine Differentiation

cis-3-Aminocyclohexanecarboxylic acid selectively inhibits the neuronal GABA transport system (GAT-1) without affecting the glial GABA uptake mechanism, which is preferentially inhibited by β-alanine [1]. In synaptosomal membrane vesicle preparations, cis-3-ACHC alone potently inhibits neuronal GABA transport, whereas β-alanine has no effect on this component; conversely, β-alanine inhibits glial uptake that is insensitive to cis-3-ACHC [2]. This functional discrimination is not observed with the trans-isomers, which show less clear-cut neuronal/glial selectivity [3].

GAT-1 inhibitor Neuronal selectivity GABA transport

Enantioselective Synthesis: Nitrilase-Catalyzed Production Achieves Up to 99% ee for cis-3-ACHC vs. Maximum 86% ee for trans-Isomers

In a biocatalytic route using nitrilase enzymes, cis-3-aminocyclohexanecarboxylic acid was obtained with enantiomeric excesses up to 99% ee. Under identical reaction conditions, trans-3-aminocyclohexanecarboxylic acid isomers reached a maximum of only 86% ee [1]. This differential enantiopreference reflects the superior fit of the cis-configured nitrile precursor in the enzyme's active site and provides a more efficient route to enantiopure material for biological studies.

Biocatalysis Enantioselective synthesis Green chemistry

Self-Assembly into Nanotubes with Defined 7 Å Pore Diameter: Unique to cis-3-ACHC in Alternating α,γ-Cyclopeptides

Cyclic peptides composed of alternating α-amino acids and cis-3-aminocyclohexanecarboxylic acid form 32-membered rings that self-assemble into peptide tubelets with a Van der Waals pore diameter of approximately 7 Å [1]. The cis-geometry of the γ-Ach residue is essential for this architecture; trans-3-aminocyclohexanecarboxylic acid cannot adopt the required conformation to form the cyclic structure and fails to assemble into comparable nanotubes [2]. Additionally, cyclic homo-γ-tetrapeptides based solely on cis-3-ACHC residues self-assemble into nanotubes via parallel hydrogen-bond-mediated stacking, a property not replicated by trans-analogs [3].

Self-assembly Peptide nanotubes Supramolecular chemistry

Epileptogenic Potency: cis-3-ACHC Induces Seizures at 3–6 μmol (i.c.v.) vs. Anticonvulsant Profile of Nipecotic Acid

When administered intracerebroventricularly to DBA/2 mice, (±)-cis-3-aminocyclohexanecarboxylic acid produces epileptogenic effects at doses of 3–6 μmol. In contrast, the GABA-uptake inhibitor nipecotic acid exhibits an anticonvulsant profile at similar doses (1.6–3.2 μmol) in the same sound-induced seizure model [1]. This divergent functional outcome—despite both compounds inhibiting GABA uptake—highlights the distinct pharmacological signature of cis-3-ACHC and precludes its substitution with other uptake inhibitors in seizure studies.

GABA uptake blockade Epileptogenesis Seizure model

In Vitro GABA Uptake Inhibition: cis-3-ACHC Ranks Among Most Potent Inhibitors of Neuronal and Glial [³H]GABA Uptake

In a comparative analysis of GABA-uptake inhibitors, cis-3-aminocyclohexanecarboxylic acid (5a) was identified as one of the most potent inhibitors of [³H]GABA uptake by both neurons and glia in vitro, alongside GABA itself and select piperidinecarboxylic acids [1]. While exact IC₅₀ values are not reported in the abstracted data, the compound's inclusion in the top tier of potency distinguishes it from less active analogs and underscores its value as a reference inhibitor. Its high hydrophilicity, however, limits CNS penetration after peripheral administration, a property that must be considered in in vivo experimental design [1].

GABA uptake inhibitor In vitro pharmacology Comparative potency

Validated Application Scenarios for cis-3-Aminocyclohexanecarboxylic Acid (CAS 16636-51-4) Based on Quantitative Differential Evidence


Selective Pharmacological Tool for Dissecting Neuronal vs. Glial GABA Transport

cis-3-Aminocyclohexanecarboxylic acid is the definitive tool for selectively inhibiting the neuronal GABA transporter (GAT-1) while leaving glial GABA uptake intact. As established in Section 3, the compound discriminates neuronal from glial uptake in synaptosomal preparations, where it fully inhibits the neuronal component insensitive to β-alanine [1]. This property makes cis-3-ACHC essential for studies mapping the cellular localization and functional roles of GABA transporters in CNS tissue and for validating GAT-1-specific pharmacology.

Synthesis of Enantiopure (1S,3R)-cis-3-Aminocyclohexanecarboxylic Acid via Biocatalysis for High-Potency GABA Uptake Studies

Given the ≥20-fold potency difference between the (1S,3R) and (1R,3S) enantiomers [2], procurement of enantiopure material is non-negotiable for accurate biological assessment. The nitrilase-catalyzed route achieves up to 99% ee for cis-3-ACHC [3], providing a scalable, green chemistry approach to obtaining the active (1S,3R)-enantiomer for GABA uptake inhibition assays, structure-activity relationship (SAR) campaigns, and as a chiral building block for more complex neuroactive molecules.

Construction of Self-Assembling Peptide Nanotubes with Defined Nanopores for Molecular Encapsulation and Sensing

cis-3-Aminocyclohexanecarboxylic acid is a critical monomer for building self-assembling cyclic peptide nanotubes with precisely defined pore dimensions (~7 Å) [4]. The cis-configuration enables the formation of 32-membered rings that stack via hydrogen bonding to create hollow tubelets with a partial hydrophobic lumen. These architectures are being explored for applications in molecular encapsulation, ion channel mimics, and biosensing. Trans-isomers cannot participate in these assemblies, making cis-3-ACHC irreplaceable for this materials chemistry application [5].

Induction of Experimental Seizures for Studying the Epileptogenic Consequences of GABA Uptake Blockade

cis-3-Aminocyclohexanecarboxylic acid produces epileptogenic effects at 3–6 μmol (i.c.v.) in DBA/2 mice, distinguishing it from anticonvulsant GABA-uptake inhibitors like nipecotic acid [6]. This property makes cis-3-ACHC a valuable tool for investigating the paradoxical link between enhanced GABAergic tone and seizure susceptibility. It serves as a positive control in models of epilepsy and for evaluating the seizure liability of novel GABA-uptake inhibitors.

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